1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the tetrahydropyran group: This step involves the protection of the hydroxyl group of tetrahydropyran, followed by its reaction with the pyrazole derivative.
Formation of the urea linkage: This can be done by reacting the pyrazole-tetrahydropyran intermediate with an isocyanate or a carbamoyl chloride derivative.
Attachment of the naphthalen-1-ylmethyl group: This final step involves the reaction of the urea intermediate with a naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: As a precursor for the synthesis of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
1-(naphthalen-1-ylmethyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran group.
1-(naphthalen-1-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole group.
1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)urea: Different position of the pyrazole substitution.
Uniqueness
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is unique due to the presence of both the tetrahydropyran and pyrazole groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(21-12-16-6-3-5-15-4-1-2-7-19(15)16)23-17-13-22-24(14-17)18-8-10-26-11-9-18/h1-7,13-14,18H,8-12H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJALURIAVDOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.